3-Piperazin-2-yl-propionic acid di-trifluoroacetate
Overview
Description
3-Piperazin-2-yl-propionic acid di-trifluoroacetate is a chemical compound with the molecular formula C11H16F6N2O6 and a molecular weight of 386.25 g/mol . It is a white solid at room temperature and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-2-yl-propionic acid di-trifluoroacetate typically involves the reaction of 3-Piperazin-2-yl-propionic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the di-trifluoroacetate salt. The process involves:
- Dissolving 3-Piperazin-2-yl-propionic acid in a suitable solvent.
- Adding trifluoroacetic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product by filtration or crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Piperazin-2-yl-propionic acid di-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Piperazin-2-yl-propionic acid di-trifluoroacetate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperazin-2-yl-propionic acid di-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Piperazin-2-yl-propionic acid: The parent compound without the trifluoroacetate groups.
2-Piperazin-1-yl-acetic acid: A structurally similar compound with different functional groups.
4-Piperazin-1-yl-butanoic acid: Another related compound with a longer carbon chain.
Uniqueness
3-Piperazin-2-yl-propionic acid di-trifluoroacetate is unique due to the presence of trifluoroacetate groups, which can enhance its stability and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
3-piperazin-2-ylpropanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2C2HF3O2/c10-7(11)2-1-6-5-8-3-4-9-6;2*3-2(4,5)1(6)7/h6,8-9H,1-5H2,(H,10,11);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYKAVNJWSJXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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